molecular formula C11H11NO B176810 1-(2-Methoxyphenyl)cyclopropanecarbonitrile CAS No. 74204-96-9

1-(2-Methoxyphenyl)cyclopropanecarbonitrile

Cat. No.: B176810
CAS No.: 74204-96-9
M. Wt: 173.21 g/mol
InChI Key: VUEKQWHCWVLVDY-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)cyclopropanecarbonitrile is an organic compound with the molecular formula C11H11NO. It is a cyclopropane derivative with a methoxyphenyl group and a nitrile group attached to the cyclopropane ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Methoxyphenyl)cyclopropanecarbonitrile can be synthesized through several methods. One common approach involves the reaction of 2-methoxybenzyl chloride with sodium cyanide in the presence of a base to form 2-methoxyphenylacetonitrile. This intermediate is then subjected to cyclopropanation using a suitable reagent such as diazomethane or a cyclopropanation catalyst to yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure high-quality product .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methoxyphenyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-Methoxyphenyl)cyclopropanecarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)cyclopropanecarbonitrile involves its interaction with various molecular targets. The nitrile group can act as a nucleophile or electrophile, participating in reactions that modify biological molecules. The methoxy group can influence the compound’s reactivity and binding affinity to specific targets. The cyclopropane ring provides structural rigidity, affecting the compound’s overall conformation and interaction with biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)cyclopropanecarbonitrile
  • 1-(2-Methoxyphenyl)cyclopropane-1-carbonitrile
  • 1-(2-Methoxyphenyl)cyclopropane-1-carboxylic acid

Uniqueness

1-(2-Methoxyphenyl)cyclopropanecarbonitrile is unique due to the specific positioning of the methoxy group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-(2-methoxyphenyl)cyclopropane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-13-10-5-3-2-4-9(10)11(8-12)6-7-11/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEKQWHCWVLVDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2(CC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20436862
Record name 1-(2-METHOXYPHENYL)CYCLOPROPANECARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74204-96-9
Record name 1-(2-METHOXYPHENYL)CYCLOPROPANECARBONITRILE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-methoxyphenyl)cyclopropane-1-carbonitrile
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of (2-methoxyphenyl)acetonitrile (147 g and 1,2-dibromomethane (168 ml) in dimethylsulphoxide (250 ml) was added over 1 hour to a stirred suspension of powdered potassium hydroxide (250 g) and 18-Crown-6 (5 g) in dimethylsulphoxide (1200 ml) at 25° C. Stirring was continued for 20 hours. Water (1200 ml) was added and the mixture extracted with ether to give a crude oil which was purified by distillation (b.p. 102°/0.25) to give 1-(2-methoxyphenyl)cyclopropane carbonitrile.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
168 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
1200 mL
Type
solvent
Reaction Step Two
Name
Quantity
1200 mL
Type
solvent
Reaction Step Three

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